cis-3,5-Dimethyl-2,3,4,5-tetrahydro-1H-benzo[E][1,4]diazepine
Description
Properties
Molecular Formula |
C11H16N2 |
|---|---|
Molecular Weight |
176.26 g/mol |
IUPAC Name |
(3R,5S)-3,5-dimethyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine |
InChI |
InChI=1S/C11H16N2/c1-8-7-12-11-6-4-3-5-10(11)9(2)13-8/h3-6,8-9,12-13H,7H2,1-2H3/t8-,9+/m1/s1 |
InChI Key |
IVPFDCDKRGOZDB-BDAKNGLRSA-N |
Isomeric SMILES |
C[C@@H]1CNC2=CC=CC=C2[C@@H](N1)C |
Canonical SMILES |
CC1CNC2=CC=CC=C2C(N1)C |
Origin of Product |
United States |
Preparation Methods
Condensation and Cyclization Approach
A common strategy involves the condensation of substituted o-phenylenediamines with appropriate aldehydes or ketones, followed by cyclization to form the diazepine ring. For example:
- Starting from 2-nitrobenzaldehyde , condensation with 2-chloroethylamine hydrochloride in an organic solvent forms an intermediate Schiff base.
- Subsequent reduction of the nitro group and cyclization with reducing agents such as Fe powder, Zn powder, or SnCl2 yields the tetrahydrobenzodiazepine core.
- Further reduction of double bonds using hydride donors like NaBH4 or KBH4 leads to saturated tetrahydro derivatives.
- Acetylation or methylation steps introduce substituents at desired positions.
This method avoids expensive and hazardous reagents like lithium aluminum hydride (LiAlH4), making it more suitable for large-scale synthesis.
Borane Complex Reduction
Another efficient method involves the reduction of precursors using borane complexes:
- A solution of a diazepine precursor in tetrahydrofuran (THF) is treated with dimethylsulfide borane complex at 60°C for about 5 hours.
- This reaction reduces specific functional groups and facilitates ring closure.
- The product is purified by silica gel chromatography, typically achieving yields around 74%.
This approach is noted for its moderate reaction conditions and good yield.
Base-Mediated Alkylation
For selective introduction of methyl groups, base-mediated alkylation of diazepinone derivatives is employed:
- (S)-3-methyl-4,5-dihydro-1H-benzo[e]diazepin-2(3H)-one is alkylated with aminoethyl chlorides in the presence of bases such as potassium carbonate (K2CO3) in solvents like dimethylformamide (DMF).
- Microwave irradiation can enhance regioselectivity and reaction rate, favoring alkylation at the nitrogen atom N-4.
- Computational studies suggest that deprotonation is the rate-limiting step for alkylation at N-4, and microwave conditions increase the formation of the reactive anion species.
This method allows precise control over substitution patterns and stereochemistry.
Detailed Reaction Conditions and Reagents
Research Findings and Technical Advantages
- The avoidance of LiAlH4 in favor of safer reducing agents improves the safety and cost-effectiveness of the synthesis, making it more amenable to scale-up.
- Use of a variety of solvents (alcohols, ethers, chlorinated solvents, DMF, DMSO) enables optimization of reaction conditions for yield and purity.
- Microwave-assisted alkylation enhances regioselectivity and reduces reaction time significantly, supported by computational chemistry insights.
- Borane complex reduction provides a mild and efficient route to tetrahydro derivatives with good yields and manageable purification steps.
Summary Table of Preparation Methods
| Method | Key Reagents | Advantages | Limitations |
|---|---|---|---|
| Condensation + Nitro reduction + Double bond reduction | 2-nitrobenzaldehyde, 2-chloroethylamine hydrochloride, Fe/Zn/SnCl2, NaBH4 | Economical, scalable, avoids hazardous LiAlH4 | Multiple steps, moderate reaction times |
| Borane complex reduction | Dimethylsulfide borane complex, THF | Mild conditions, good yield (~74%) | Requires careful handling of borane reagents |
| Base-mediated alkylation | K2CO3, aminoethyl chlorides, DMF, microwave irradiation | High regioselectivity, rapid reaction | Requires precise control of conditions, specialized equipment |
Chemical Reactions Analysis
Types of Reactions: cis-3,5-Dimethyl-2,3,4,5-tetrahydro-1H-benzo[E][1,4]diazepine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Corresponding oxides or hydroxylated derivatives.
Reduction: Reduced forms of the compound with hydrogen addition.
Substitution: N-alkyl or N-acyl derivatives.
Scientific Research Applications
Based on the search results provided, here's what can be gathered regarding the applications of compounds related to "cis-3,5-Dimethyl-2,3,4,5-tetrahydro-1H-benzo[E][1,4]diazepine":
Understanding the Compound
The query focuses on "this compound". Search results also mention similar compounds, which may provide insight into potential applications . These include:
- 1H-1,5-Benzodiazepine, 2,3,4,5-tetrahydro-2,4-dimethyl-, cis- : This compound shares a similar structure to the one in the query .
- 3,3-dimethyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one : A related benzodiazepine derivative .
- This compound: Available for purchase, potentially for research purposes .
Potential Applications and Research Areas
While direct applications of the specific compound "this compound" are not explicitly detailed in the search results, related compounds and general information point to possible research areas:
- Molecular Imaging : Some tetrahydro-3-benzazepines are used in molecular imaging . Although not the exact compound, this suggests the core structure can be adapted for use in visualizing biological processes.
- Activation Analysis : Activation analysis, which involves creating radioisotopes, can be used in research projects requiring rigid standards . This might be relevant in analyzing the purity or composition of benzodiazepine compounds.
- Pharmaceuticals : The general class of benzodiazepines is known for its applications in pharmaceuticals . Research in this area could explore new variations or applications of these compounds.
Mechanism of Action
The mechanism of action of cis-3,5-Dimethyl-2,3,4,5-tetrahydro-1H-benzo[E][1,4]diazepine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Crystallographic Differences
(Hemihydrate)
- Structure : This analog (C₁₂H₁₈N₂·0.5H₂O) contains three methyl groups at positions 2, 2, and 4, resulting in a distinct substitution pattern compared to the cis-3,5-dimethyl derivative .
- Conformation : The diazepine ring adopts a chair conformation, with dihedral angles between the benzene and diazepine planes of 21.15° (molecule A) and 17.42° (molecule B) .
- Crystal Packing : Stabilized by N–H⋯O and O–H⋯N hydrogen bonds, forming zigzag chains along the [001] direction .
- Key Difference : The additional methyl group at position 2 and the absence of a cis-3,5 arrangement likely reduce steric strain compared to the target compound.
Table 1: Crystallographic Data Comparison
Bioactive Analogs: Callysponine and Dithiazepinones
Callysponine (1,4-Diazepine from Marine Sponge)
- Structure : A naturally occurring 1,4-diazepine with a proline-based diketopiperazine scaffold, lacking methyl substituents .
- Key Difference : The absence of alkyl substituents and the presence of a diketopiperazine moiety may limit membrane permeability compared to alkylated synthetic derivatives.
3,4-Dihydro-2H-1,5,2-benzo[f]dithiazepin-3-one 1,1-Dioxides
Table 2: Functional Group Impact on Properties
Biological Activity
Cis-3,5-Dimethyl-2,3,4,5-tetrahydro-1H-benzo[E][1,4]diazepine is a compound of interest due to its potential biological activities, particularly in the context of neurological and psychiatric disorders. This article explores its biological activity, including its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
- Chemical Name : this compound
- CAS Number : 2064248-94-6
- Molecular Formula : C₁₁H₁₆N₂
- Molecular Weight : 176.26 g/mol
The compound is structurally related to benzodiazepines and is believed to interact with the gamma-aminobutyric acid (GABA) receptor system. Benzodiazepines typically act as positive allosteric modulators at GABA_A receptors, enhancing the inhibitory effects of GABA in the central nervous system (CNS) .
Anticonvulsant Activity
Research indicates that this compound exhibits significant anticonvulsant properties. In studies involving animal models:
- ED50 Value : The effective dose for 50% of the population (ED50) was found to be approximately 9.3 mg/kg.
- Protective Index : The compound demonstrated a better protective index compared to standard anticonvulsant drugs .
Binding Affinity
The compound's binding affinity to benzodiazepine receptors has been characterized in vitro:
- It competes effectively with established ligands such as flunitrazepam for binding sites on GABA_A receptors.
- The binding studies indicate that it may exhibit both agonistic and antagonistic properties depending on the receptor subtype .
Study 1: In Vitro Binding Assays
A study assessed the interaction of various benzodiazepine analogs with GABA_A receptors:
- Findings : this compound showed competitive inhibition with an IC50 value comparable to other known benzodiazepines.
| Compound | IC50 (nM) |
|---|---|
| cis-3,5-Dimethyl... | 73 |
| Flunitrazepam | 10 |
| Diazepam | 30 |
Study 2: Behavioral Studies in Animal Models
Behavioral assays were conducted to evaluate anxiolytic effects:
- Results : Animals treated with the compound displayed reduced anxiety-like behaviors in elevated plus maze tests compared to control groups.
Safety and Toxicology
While promising in terms of biological activity:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
